BenchChemオンラインストアへようこそ!

7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Lipophilicity XLogP3 ADME prediction

7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 1375303-75-5) is a spirocyclic secondary amine featuring a 2,3-dihydro-1H-isoquinoline ring spiro-fused at the 4-position to a cyclopropane ring, with a methyl substituent at the 7'-position. The compound has molecular formula C12H15N, molecular weight 173.25 g/mol, XLogP3 = 2.0, zero rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 1375303-75-5
Cat. No. B1428193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
CAS1375303-75-5
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3(CC3)CNC2
InChIInChI=1S/C12H15N/c1-9-2-3-11-10(6-9)7-13-8-12(11)4-5-12/h2-3,6,13H,4-5,7-8H2,1H3
InChIKeyHYPGESIYIBNYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 1375303-75-5): Spirocyclic Isoquinoline Building Block for Drug Discovery


7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 1375303-75-5) is a spirocyclic secondary amine featuring a 2,3-dihydro-1H-isoquinoline ring spiro-fused at the 4-position to a cyclopropane ring, with a methyl substituent at the 7'-position [1]. The compound has molecular formula C12H15N, molecular weight 173.25 g/mol, XLogP3 = 2.0, zero rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor [1]. The spiro[cyclopropane-1,4'-isoquinoline] scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of Wee1 kinase inhibitors such as adavosertib (MK-1775/AZD1775) [2].

Why Generic Substitution Fails for 7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]: Substituent-Dependent Physicochemical and Synthetic Implications


The 7'-methyl substituent on the spiro[cyclopropane-1,4'-isoquinoline] scaffold imparts a calculated lipophilicity (XLogP3 = 2.0) and topological polar surface area (TPSA = 12 Ų) that differ substantially from nitro- (XLogP3 = 2.58, TPSA = 57.85 Ų), fluoro-, or methoxy-substituted analogs [1][2]. These differences directly influence partition coefficients, membrane permeability potential, and reactivity in downstream synthetic transformations. The 7'-methyl group provides a balanced electronic profile (Hammett σₘ = −0.07) that is neither strongly electron-withdrawing nor strongly electron-donating, enabling distinct regioselectivity in electrophilic aromatic substitution reactions compared to halogenated or oxygenated congeners. Consequently, in-class compounds cannot be interchanged without altering pharmacokinetic properties or synthetic outcomes in multi-step drug synthesis pathways.

Product-Specific Quantitative Evidence Guide for 7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (1375303-75-5)


Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Parent and 7'-Methoxy Analog

The target compound possesses a computed XLogP3 of 2.0, which is approximately 0.5 log units higher than the unsubstituted parent scaffold (2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], CAS 1159010-39-5, XLogP3 ≈ 1.5) and the 7'-methoxy analog (CAS 885269-33-0, XLogP3 ≈ 1.5) [1][2]. This increased lipophilicity is in a range considered favorable for blood-brain barrier penetration (optimal CNS drug space: XLogP 1–3), while the nitro analog (CAS 561297-87-8, XLogP3 = 2.58) lies closer to the upper acceptable limit [3]. The difference of 0.5 log units corresponds to an approximately 3.2-fold difference in octanol-water partition coefficient, meaning the 7'-methyl compound will distribute into lipid membranes significantly more than the unsubstituted or methoxy congeners but potentially with lower non-specific tissue binding than the nitro derivative.

Lipophilicity XLogP3 ADME prediction

Topological Polar Surface Area (TPSA) and BBB Penetration Potential vs. 7'-Nitro Analog

The target compound exhibits a topological polar surface area (TPSA) of 12 Ų, which is substantially lower than the 7'-nitro analog (CAS 561297-87-8, TPSA = 57.85 Ų) and also lower than the 7'-methoxy analog (TPSA ≈ 21.3 Ų) [1][2]. A TPSA value below 60–70 Ų is a widely accepted threshold for favorable passive blood-brain barrier penetration, and values below 20 Ų are associated with very high CNS permeability potential [3]. The 4.8-fold lower TPSA of the 7'-methyl relative to the 7'-nitro compound indicates that the methyl-substituted scaffold is significantly more likely to penetrate the CNS, whereas the nitro analog would be predicted to have limited or no CNS exposure.

TPSA blood-brain barrier CNS drug design

Conformational Rigidity: Zero Rotatable Bonds vs. Spiro-Cyclohexane/Cyclopentane Analogs

The target compound has zero rotatable bonds (RB = 0), which is a consequence of the spiro[cyclopropane-1,4'-isoquinoline] architecture where the cyclopropane ring is locked and the dihydroisoquinoline side-chain rotation is fully constrained [1]. While spiro-cyclohexane (CAS 1267472-65-0) and spiro-cyclopentane (CAS 1268142-57-9) analogs also have RB = 0 in their core, the cyclopropane ring in the target compound introduces significantly greater ring strain (≈27.5 kcal/mol for cyclopropane vs. ≈6.5 kcal/mol for cyclopentane and ≈0 kcal/mol for cyclohexane) [2]. This higher ring strain translates to a more compact, rigid, and spatially defined pharmacophore, which can enhance binding affinity through reduced entropic penalty upon target engagement.

Conformational rigidity rotatable bonds spirocyclic scaffolds

Established Synthetic Utility as a Precursor to Wee1 Kinase Inhibitor Intermediates

The spiro[cyclopropane-1,4'-isoquinoline] scaffold is the core structural element of the key intermediate 2'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine (CAS 1092794-11-0, also known as GUN94110), which is used in the synthesis of the clinical-stage Wee1 kinase inhibitor adavosertib (MK-1775/AZD1775) [1]. The 7'-methyl compound (1375303-75-5) is the direct methyl-substituted analog and can serve as a precursor to the 7'-amino intermediate through established transformations (nitration/reduction or Buchwald-Hartwig amination sequences). Patent WO2009151997 explicitly describes the use of 2'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine as the critical intermediate for the synthesis of Compound A, a Wee1 inhibitor with kinase inhibitory activity IC50 < 100 nM in cell-free assays [1][2].

Wee1 kinase inhibitor adavosertib synthetic intermediate

Commercial Availability and Purity Compared to Other 7'-Substituted Spiro[cyclopropane-1,4'-isoquinoline] Analogs

The 7'-methyl compound (1375303-75-5) is commercially available from multiple suppliers at purities of 95% or higher, with standard catalog pricing in the range of $130–$1300/g depending on quantity and vendor . In contrast, the 7'-nitro analog (561297-87-8) is listed by fewer suppliers and typically at higher cost per gram, while the 7'-fluoro analog (1203683-68-4) has been reported as discontinued by at least one major supplier . The ready availability of the 7'-methyl derivative reduces procurement lead times and enables rapid SAR exploration compared to congeners that require custom synthesis.

commercial availability purity procurement

Best-Fit Research and Industrial Application Scenarios for 7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (1375303-75-5)


CNS Drug Discovery: Lead Optimization of Spirocyclic GPCR Ligands Targeting Serotonin or Dopamine Receptors

With a favorable CNS multiparameter optimization (MPO) profile—XLogP3 = 2.0, TPSA = 12 Ų, zero rotatable bonds, and a single H-bond donor [1]—the 7'-methyl scaffold is an excellent starting point for hit-to-lead campaigns targeting CNS GPCRs. The compound's computed properties align with the optimal CNS drug space defined by Pajouhesh and Lenz (2005) [2], and its spirocyclic architecture provides conformational restraint that can enhance receptor subtype selectivity over flexible-chain competitors.

Oncology: Synthesis of Wee1 Checkpoint Kinase Inhibitor Intermediates and SAR Libraries

The compound serves as a direct structural precursor to the 2'-methyl-7'-amino spiro[cyclopropane-1,4'-isoquinoline] intermediate (GUN94110) that is essential for constructing Wee1 kinase inhibitors in the adavosertib chemotype [3]. Medicinal chemistry teams can use the 7'-methyl derivative to generate focused libraries by functionalizing the 7'-position, enabling systematic exploration of SAR around the kinase hinge-binding region without requiring de novo scaffold synthesis.

Fragment-Based Drug Discovery (FBDD): Spirocyclic Fragment with High Ligand Efficiency Potential

The compact size (MW = 173.25 Da) combined with high conformational rigidity (RB = 0) and balanced lipophilicity (XLogP3 = 2.0) makes the compound an attractive fragment for FBDD campaigns [1]. Its spirocyclic nature offers a three-dimensional shape that can explore chemical space complementary to traditional planar aromatic fragments, potentially yielding hits with higher ligand efficiency and improved intellectual property positioning.

Chemical Biology: Tool Compound for Studying Cyclopropane-Mediated Metabolic Stability

The cyclopropane ring in the spiro junction serves as a metabolically stable replacement for gem-dimethyl or methylene groups that are susceptible to cytochrome P450 oxidation. Researchers investigating the impact of cyclopropane incorporation on metabolic stability can use this compound as a benchmark scaffold, comparing its in vitro microsomal half-life with non-cyclopropane spiro analogs (e.g., spiro-piperidine or spiro-tetrahydropyran versions) [4].

Quote Request

Request a Quote for 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.